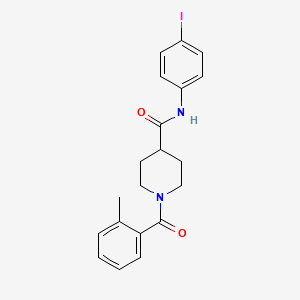amine oxalate](/img/structure/B5102743.png)
[2-(1,3-benzodioxol-5-yl)ethyl](4-ethylbenzyl)amine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(1,3-benzodioxol-5-yl)ethyl](4-ethylbenzyl)amine oxalate, also known as 5-Methoxy-2-aminoindane (MEAI), is a chemical compound that belongs to the family of phenethylamines. MEAI is a psychoactive substance that has been used in scientific research to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
MEAI acts as a serotonin and dopamine receptor agonist, which means it activates these receptors in the brain. The compound has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. MEAI also has a neuroprotective effect, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
MEAI has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. MEAI has also been shown to increase the levels of antioxidant enzymes, which protect against oxidative stress and inflammation. The compound has been shown to have anti-inflammatory and analgesic effects, which may contribute to its potential use in the treatment of pain and inflammation.
実験室実験の利点と制限
MEAI has several advantages for lab experiments. The compound is relatively easy to synthesize, and it has a high purity and stability. MEAI has been shown to have a low toxicity and is well-tolerated in animal studies. However, there are also limitations to the use of MEAI in lab experiments. The compound is not widely available, and its use is restricted to scientific research. MEAI also has a short half-life, which may limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the research of MEAI. The compound has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. MEAI may have potential therapeutic applications in the treatment of depression, anxiety, and other mental health disorders. The compound may also have potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. Further research is needed to understand the long-term effects of MEAI and its potential for abuse and addiction. Overall, MEAI has the potential to be a valuable tool for scientific research and may lead to the development of new treatments for a range of disorders.
合成法
The synthesis of MEAI involves the reaction of 5-methoxy-2-nitrobenzaldehyde with 4-ethylbenzylamine in the presence of sodium borohydride. The reaction yields MEAI in the form of oxalate salt. The synthesis method has been optimized to produce high yields and purity of the compound.
科学的研究の応用
MEAI has been used in scientific research to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. The compound has been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders. MEAI has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. The compound has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(4-ethylphenyl)methyl]ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2.C2H2O4/c1-2-14-3-5-16(6-4-14)12-19-10-9-15-7-8-17-18(11-15)21-13-20-17;3-1(4)2(5)6/h3-8,11,19H,2,9-10,12-13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKCDLUZGBBLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCCC2=CC3=C(C=C2)OCO3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5102662.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5102675.png)

![2-fluoro-N-[2,2,2-trichloro-1-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5102686.png)
![2-[(5-chloro-2-nitrophenyl)amino]ethanol](/img/structure/B5102692.png)

![5-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5102709.png)
![1-(4-ethoxyphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5102722.png)
![N-{4-hydroxy-3-methyl-5-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B5102729.png)
![1-(2-furylmethyl)-5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5102737.png)
![3-[(3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B5102766.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B5102767.png)
